Potency Retention vs. Met-Enkephalin in the Guinea-Pig Ileum Functional Assay
In the electrically stimulated guinea-pig ileum (GPI) functional assay—a gold-standard in vitro model for opioid activity—the tripeptide amide Tyr-Pro-Phe-NH₂ retains 20–25% of the potency of the endogenous opioid Met-enkephalin [1]. This positions the compound as a moderately potent minimal MOR agonist, significantly weaker than the tetrapeptide amide morphiceptin (Tyr-Pro-Phe-Pro-NH₂) which approaches full Met-enkephalin equivalence in the same assay, yet measurably active despite the absence of the fourth proline residue [2]. The data provide a quantitative benchmark for selecting the shortest active casomorphin fragment.
| Evidence Dimension | Functional potency in electrically stimulated guinea-pig ileum (GPI) assay |
|---|---|
| Target Compound Data | 20–25% potency of Met-enkephalin |
| Comparator Or Baseline | Met-enkephalin (100% baseline); morphiceptin (β-casomorphin (1-4) amide) ≈ Met-enkephalin potency |
| Quantified Difference | Target compound is 4–5-fold less potent than Met-enkephalin and morphiceptin in GPI |
| Conditions | Electrically stimulated longitudinal muscle-myenteric plexus preparation of guinea-pig ileum, naloxone-reversible activity |
Why This Matters
Establishing the exact potency floor of the minimal active casomorphin fragment allows researchers to choose between the shortest MOR-active peptide for mapping studies and the higher-potency morphiceptin for functional agonism.
- [1] Vavrek RJ, Hsi LH, York EJ, Hall ME, Stewart JM. Minimum structure opioids—dipeptide and tripeptide analogs of the enkephalins. Biosci Rep. Abstract. Available at: https://biosci.alljournals.cn/view_abstract.aspx?aid=FC7F9C7D316F35891331534C9885371D View Source
- [2] Wikipedia contributors. Casomorphin. Wikipedia, The Free Encyclopedia. Accessed 2026-05-13. Available at: https://en.wikipedia.org/wiki/Casomorphin View Source
